molecular formula C13H14O3 B1323825 TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID CAS No. 28151-83-9

TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID

Cat. No.: B1323825
CAS No.: 28151-83-9
M. Wt: 218.25 g/mol
InChI Key: SPRHBCOBGFZPAI-GHMZBOCLSA-N
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Description

TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID is a chiral compound with significant importance in organic chemistry. It features a cyclopentane ring substituted with a benzoyl group at the second position and a carboxylic acid group at the first position. The compound’s chirality arises from the two stereocenters at the first and second positions of the cyclopentane ring, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of an alkyl group or through hydrolysis of an ester precursor.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts may be employed to enhance the efficiency and selectivity of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction of the benzoyl group can yield cyclopentane derivatives with hydroxyl groups.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxycyclopentane derivatives.

    Substitution: Esters and amides of this compound.

Scientific Research Applications

TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in proteins.

Comparison with Similar Compounds

    (1R,2R)-2-Benzoylcyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    (1R,2R)-2-Benzoylcyclopropane-1-carboxylic acid: Similar structure but with a cyclopropane ring.

    (1R,2R)-2-Benzoylcyclobutane-1-carboxylic acid: Similar structure but with a cyclobutane ring.

Uniqueness: TRANS-2-BENZOYLCYCLOPENTANE-1-CARBOXYLIC ACID is unique due to its specific ring size and stereochemistry, which influence its reactivity and interactions with other molecules. The cyclopentane ring provides a balance between ring strain and flexibility, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(1R,2R)-2-benzoylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRHBCOBGFZPAI-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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